2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one

Medicinal Chemistry SAR Physicochemical Properties

Minor positional shifts in benzofuran ketone analogs frequently derail syntheses or produce misleading SAR data. 2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one (CAS 1342557-39-4) solves this by: · Steric shielding of the ketone, reducing nucleophilic addition rates by an estimated 5-10x compared to isopropyl analogs, thereby improving metabolic stability in pharmacokinetic studies. · Eliminating protection/deprotection steps via the pivaloyl group's inherent bulk, streamlining synthetic sequences and improving overall yield. · Delivering 98% purity, supported by batch-specific QC (NMR, HPLC, GC), minimizing in-house purification needs for reliable parallel synthesis.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
Cat. No. B13626641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)C(=O)C(C)(C)C
InChIInChI=1S/C14H16O2/c1-9-5-6-11-10(7-9)8-12(16-11)13(15)14(2,3)4/h5-8H,1-4H3
InChIKeyXDOCGZANRCTGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one: Structural Identity and Procurement


2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one (CAS 1342557-39-4) is a synthetic benzofuran ketone with the molecular formula C14H16O2 and a molecular weight of 216.27 g/mol . It features a benzofuran core substituted at the 2-position with a 2,2-dimethylpropanoyl (pivaloyl) group and a methyl group at the 5-position. Commercial availability is confirmed with a standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC . This compound serves as a specialized building block or intermediate within the benzofuran chemical space, distinct from simpler analogs by its specific substitution pattern.

Benzofuran Synthetic Intermediate
Substitution 5-Methyl, 2-pivaloyl
QC Support Batch-specific NMR, HPLC, GC

2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one: Generic Substitution Limitations


Within the benzofuran propan-1-one family, even minor positional or alkyl-group modifications produce quantifiably distinct physicochemical profiles that critically impact synthetic utility and biological performance. For example, shifting the methyl substituent from the 5-position to the 7-position alters the computed lipophilicity (XLogP3) from an estimated ~3.8 to 4.1, directly affecting membrane permeability and metabolic stability in drug discovery programs [1]. Similarly, replacing the tert-butyl ketone with an isopropyl ketone reduces steric bulk and lowers LogP from ~3.37 to a different range, altering target binding kinetics . Such differences in LogP, steric hindrance, and hydrogen-bond acceptor topology mean that in-class analogs cannot be assumed to behave interchangeably in synthetic routes, structure-activity relationships, or formulation development without risking failed reactions or misleading biological data.

5-Methyl isomer (target)
7-Methyl isomer
Positional shift may alter lipophilicity and metabolic profile
Pivaloyl ketone
Isopropyl ketone
Reduced steric bulk may change reactivity and chemoselectivity

2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one: Quantitative Differentiation Evidence


Molecular Weight and Steric Bulk Differentiation

The target compound (MW 216.27 g/mol) carries a 5-methyl substituent and a tert-butyl ketone, yielding a molecular weight 14.02 g/mol greater than the non-methylated analog 1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-one (MW 202.25 g/mol) and 14.02 g/mol greater than the isopropyl analog 2-methyl-1-(5-methylbenzofuran-2-yl)propan-1-one (MW 202.25 g/mol) . This increased mass and the tert-butyl group's steric profile directly influence binding pocket compatibility and metabolic vulnerability.

MW Increase
Data to verify
14.02 g/mol (7%)
Supports steric bulk differentiation context
Cross-study comparable; not experimentally paired
Medicinal Chemistry SAR Physicochemical Properties

Lipophilicity Tuning: 5-Methyl vs. 7-Methyl Substitution

The 5-methyl positional isomer exhibits a predicted XLogP3 approximately 0.3 units lower than the 7-methyl isomer (XLogP3 4.1) [1]. While an experimental LogP for the target compound is not publicly available, the positional difference is known to alter logD by 0.2-0.5 units in analogous benzofuran series, directly impacting solubility and off-target binding.

Lipophilicity Shift
Reported
ΔXLogP3 −0.3 (predicted)
Positional substitution may alter ADME profile
Experimental logD not available
Drug Design ADME Lipophilicity

Ketone Reactivity: Steric and Electronic Modulation

The 2,2-dimethylpropanoyl (pivaloyl) group provides greater steric hindrance and electronic stabilization compared to the isopropyl ketone found in 2-methyl analogs . The tert-butyl group's three methyl groups create a more shielded carbonyl, reducing nucleophilic addition rates by an estimated factor of 5-10x in Grignard reactions relative to less hindered analogs, based on established pivaloyl reactivity principles.

Steric Hindrance
Class-level
5–10× slower addition
May enable chemoselective transformations
Based on Taft steric parameters
Synthetic Chemistry Reactivity Protecting Group Strategy

Commercial Purity Benchmarking

The target compound is available at a standard purity of 98% with batch-specific QC (NMR, HPLC, GC) , exceeding the 95% purity typically offered for the closely related analog 2-methyl-1-(5-methylbenzofuran-2-yl)propan-1-one . This 3% purity difference is significant for applications requiring high-fidelity intermediates, where impurities can propagate into downstream products.

Purity Benchmark
Head-to-head
98% vs 95%
May reduce purification needs
Vendor specification; batch-dependent
Procurement Quality Control Analytical Chemistry

2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one: Optimal Application Scenarios


Lead Optimization for Metabolic Stability

When a benzofuran-based hit compound requires improved metabolic stability, the 5-methyl-2-pivaloyl substitution pattern offers steric shielding of the ketone moiety (estimated 5-10x reduced nucleophilic addition rates relative to isopropyl analogs) and a predicted ~0.3 log unit lower lipophilicity compared to the 7-methyl isomer [1]. This makes the compound a superior choice for synthesizing analogs intended for in vivo pharmacokinetic studies where oxidative metabolism must be minimized.

Orthogonal Ketone Protection in Multi-Step Synthesis

In synthetic routes where the benzofuran ring must be functionalized without affecting the ketone, the pivaloyl group's exceptional steric bulk provides inherent protection, eliminating the need for additional protection/deprotection steps [1]. This can streamline synthetic sequences and improve overall yield, particularly important in the scale-up of pharmaceutical intermediates.

High-Purity Building Block Procurement

For research programs where intermediate purity directly determines the success of subsequent transformations, the 98% purity of the target compound provides a clear advantage over the 95% purity of the closest commercially available isopropyl analog . This reduces the burden of in-house purification and ensures more reproducible reaction outcomes in parallel synthesis and library production.

SAR Studies of Benzofuran Positional Isomers

The target compound fills a specific SAR niche: the 5-methyl substitution is distinct from the 3-methyl and 7-methyl isomers in terms of both electronic distribution and lipophilicity. Systematic comparison of these isomers enables precise mapping of substitution effects on target binding, making the compound an essential component of any comprehensive benzofuran SAR matrix [1].

Application
Selection Property
Validation Focus
Metabolic stability lead optimization
5-Methyl-2-pivaloyl substitution pattern
In vitro metabolic stability assays
Multi-step synthesis with orthogonal protection
Pivaloyl steric bulk shields ketone
Chemoselectivity under diverse reaction conditions
High-fidelity intermediate sourcing
Batch-specific QC (NMR, HPLC, GC)
Impurity profiling and downstream reproducibility
Benzofuran SAR matrix construction
Distinct 5-methyl positional isomer
Comparative lipophilicity and binding affinity profiling
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